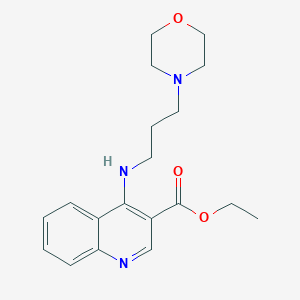
4-(3-Morpholin-4-yl-propylamino)-quinoline-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Morpholin-4-yl-propylamino)-quinoline-3-carboxylic acid ethyl ester is a chemical compound with potential applications in scientific research. It is commonly referred to as MPQ and is a quinoline derivative. MPQ is a promising compound in the field of medicinal chemistry as it has been shown to have potential therapeutic properties.
作用機序
The mechanism of action of MPQ is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and receptors. MPQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, transcription, and repair. It has also been reported to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release. The exact mechanism of action of MPQ needs further investigation.
Biochemical and Physiological Effects
MPQ has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. MPQ has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. It has been reported to have antibacterial activity by disrupting bacterial cell membranes. MPQ has been studied for its neuroprotective properties and has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
MPQ has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been reported to have activity against various cellular targets. MPQ has been shown to have potential therapeutic properties, and therefore, it is a valuable compound in scientific research. However, there are also limitations to using MPQ in lab experiments. The mechanism of action of MPQ is not fully understood, and further investigation is needed. MPQ has also been reported to have low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for MPQ research. One potential direction is to investigate the potential of MPQ as a therapeutic agent for cancer treatment. Further studies are needed to determine the exact mechanism of action of MPQ and to optimize its activity against cancer cells. Another potential direction is to investigate the potential of MPQ as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of MPQ in animal models of neurodegenerative diseases. Additionally, future research could focus on improving the solubility of MPQ in water, which would increase its potential for use in lab experiments.
合成法
The synthesis of MPQ involves the reaction of 4-aminoquinoline-3-carboxylic acid with ethyl chloroacetate, followed by the addition of morpholine and propylamine. The final product is obtained after purification using chromatography techniques. The synthesis of MPQ has been reported in the literature, and it is a relatively straightforward process.
科学的研究の応用
MPQ has been shown to have potential therapeutic properties, and therefore, it is a valuable compound in scientific research. It has been studied for its activity against cancer cells, bacterial infections, and neurodegenerative diseases. MPQ has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. MPQ has been studied for its neuroprotective properties and has been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-25-19(23)16-14-21-17-7-4-3-6-15(17)18(16)20-8-5-9-22-10-12-24-13-11-22/h3-4,6-7,14H,2,5,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBUNCBYIDTFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

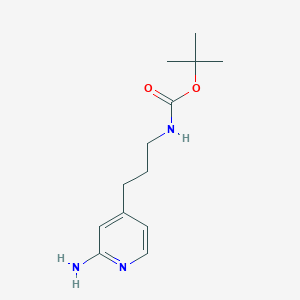
![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
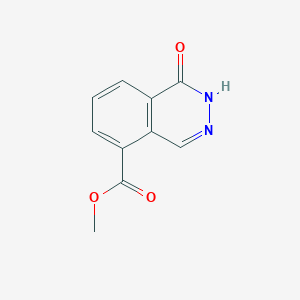
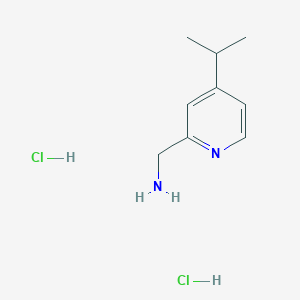
![3-Aminofuro[3,4-B]pyridin-7(5H)-one](/img/structure/B7451648.png)
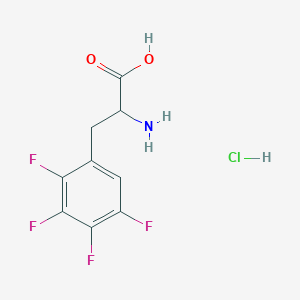
![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)
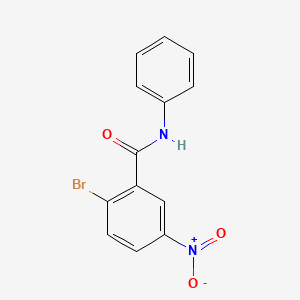
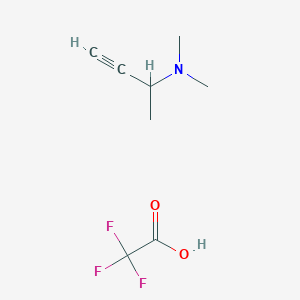
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
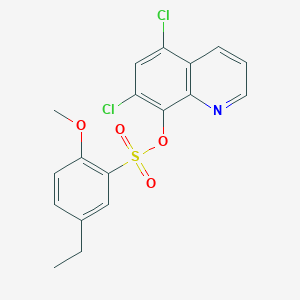
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)